[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Overview
Description
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloacetic acid under basic conditions to yield the target compound . The reaction conditions often require refluxing in ethanol or another suitable solvent, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or thioalcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thioalcohols, and various substituted derivatives, each with potential biological activities and applications.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties .
Biology
Biologically, this compound has shown promise in various assays, particularly in its anticancer activity. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential as therapeutic agents. Their anticancer, antifungal, and antiviral properties are of particular interest, with ongoing research aimed at understanding their mechanisms of action and optimizing their efficacy .
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. In cancer cells, it is believed to inhibit key enzymes and signaling pathways that are essential for cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK/ERK pathways.
Comparison with Similar Compounds
Similar Compounds
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar in structure but with a bromine atom instead of chlorine, this compound also exhibits significant biological activities.
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used for its immunomodulatory and anticancer properties.
Uniqueness
The uniqueness of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid lies in its specific substitution pattern and the resulting biological activities. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a potent compound in various assays. Its versatility in undergoing chemical modifications further adds to its value as a research tool and potential therapeutic agent.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCQDMUNIZNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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